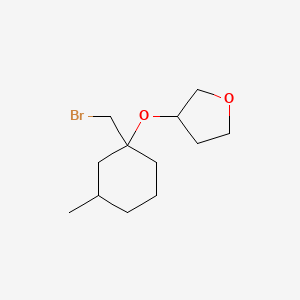
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound featuring a tetrahydrofuran ring substituted with a bromomethyl group attached to a cyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran typically involves the following steps:
-
Formation of the Bromomethyl Intermediate: : The bromomethyl group can be introduced via bromination of a suitable precursor, such as 3-methylcyclohexanol, using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator .
-
Cyclization to Form Tetrahydrofuran Ring: : The bromomethyl intermediate is then reacted with tetrahydrofuran under basic conditions to form the desired compound. This step often involves the use of a strong base like sodium hydride (NaH) to deprotonate the tetrahydrofuran, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the cyclohexyl ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the cyclohexyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce any carbonyl groups present.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran can serve as a versatile intermediate for the construction of more complex molecules. Its reactivity makes it useful for introducing functional groups into target compounds.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It could be explored for its effects on various biological pathways, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity allows for the creation of tailored molecules for specific applications.
Mécanisme D'action
The mechanism by which 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran exerts its effects depends on the context of its use. In chemical reactions, the bromomethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)tetrahydrofuran: Lacks the cyclohexyl moiety, making it less sterically hindered and potentially more reactive in certain reactions.
3-((1-(Chloromethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of reactions it undergoes.
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran: Similar but without the methyl group on the cyclohexyl ring, which could influence its steric and electronic properties.
Uniqueness
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a methyl-substituted cyclohexyl ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for further exploration in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H21BrO2 |
|---|---|
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-10-3-2-5-12(7-10,9-13)15-11-4-6-14-8-11/h10-11H,2-9H2,1H3 |
Clé InChI |
ZDYDJFYDWJCKBC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CBr)OC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




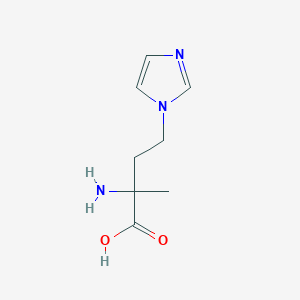
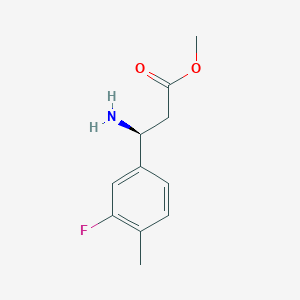

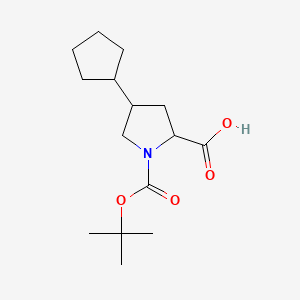
aminehydrochloride](/img/structure/B13545525.png)
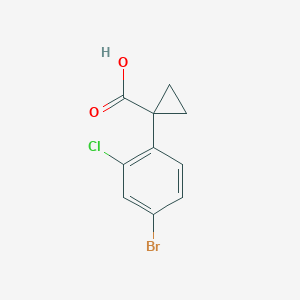

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
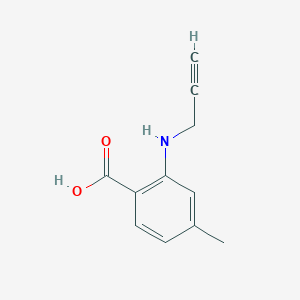
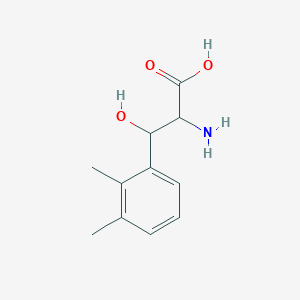
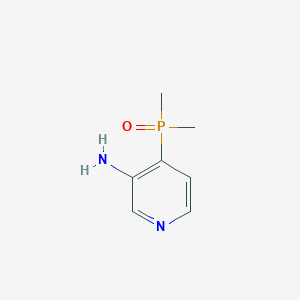
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
